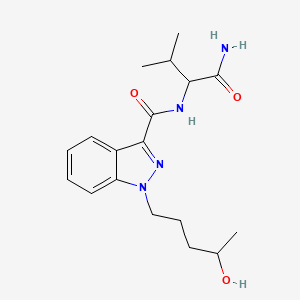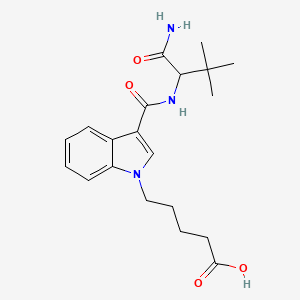
4-fluoro Buphedrone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buphedrone (hydrochloride) is a substituted cathinone characterized by an ethyl group at the alpha position and an N-terminal methyl group. This compound has been identified in products sold as stimulants. 4-fluoro Buphedrone is a para-fluoro analog of buphedrone. Its biological and toxicological properties have not been evaluated. This product is intended for forensic applications.
Applications De Recherche Scientifique
Chemical Analysis and Characterization
Buphedrone, along with its analogs, has been a subject of extensive chemical analysis. Maheux and Copeland (2012) synthesized reference materials for buphedrone and provided complete characterization using various methods like FTIR, FT-Raman, NMR, GC/MS, and ESI-HRMS, which are essential for understanding its chemical properties (Maheux & Copeland, 2012).
Interaction with Biological Materials
The interaction of buphedrone with biological materials has been a key focus area. For instance, Zuba et al. (2013) identified buphedrone in biological and non-biological materials in forensic contexts. This kind of research is crucial for understanding how substances like buphedrone behave in various environments and their potential implications (Zuba, Adamowicz, & Byrska, 2013).
Analytical Methods for Detection
Developing validated methods for the quantification of substances like buphedrone is an important area of research. Santali et al. (2011) discussed the synthesis and full chemical characterization of related compounds, contributing to the development of chromatographic methods for detection and analysis (Santali, Cadogan, Daéid, Savage, & Sutcliffe, 2011).
Metabolic Pathways and In Vivo Studies
Understanding the metabolic pathways and in vivo effects of buphedrone is crucial. Research by Carrola et al. (2020) on the metabolism of buphedrone in mice, using HPLC-MS/MS, is a significant contribution to this field. Such studies help in identifying the metabolic and excretion profiles of new psychoactive substances (Carrola et al., 2020).
Toxicological Studies
Toxicological studies are essential for understanding the potential impacts of buphedrone on health. Khreit et al. (2013) conducted a study on the in vitro metabolism of related compounds in rat liver hepatocytes, which is crucial for determining potential health risks associated with these substances (Khreit et al., 2013).
Propriétés
Nom du produit |
4-fluoro Buphedrone (hydrochloride) |
|---|---|
Formule moléculaire |
C11H14FNO · HCl |
Poids moléculaire |
231.7 |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
Clé InChI |
FJVKMWWJQGQKKO-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(C(CC)NC)=O)C=C1.Cl |
Synonymes |
4-FBP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





